molecular formula C14H16N2OS B11978757 2-((2,4-Dimethylbenzyl)thio)-6-methyl-4-pyrimidinol

2-((2,4-Dimethylbenzyl)thio)-6-methyl-4-pyrimidinol

Cat. No.: B11978757
M. Wt: 260.36 g/mol
InChI Key: NUVHJGXWVWNELR-UHFFFAOYSA-N
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Description

2-((2,4-Dimethylbenzyl)thio)-6-methyl-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with a thioether and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethylbenzyl)thio)-6-methyl-4-pyrimidinol typically involves the reaction of 2,4-dimethylbenzyl chloride with 6-methyl-4-pyrimidinol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethylbenzyl)thio)-6-methyl-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield the corresponding tetrahydropyrimidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Acyl chlorides, alkyl halides, bases like sodium hydride or potassium carbonate

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Tetrahydropyrimidine derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-((2,4-Dimethylbenzyl)thio)-6-methyl-4-pyrimidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethylbenzyl)thio)-6-methyl-4-pyrimidinol involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The pyrimidine ring can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-((2,4-Dimethylbenzyl)thio)-4-pyrimidinol: Lacks the methyl group at the 6-position.

    2-((2,4-Dimethylbenzyl)thio)-6-methyl-5-pyrimidinol: Has a different substitution pattern on the pyrimidine ring.

Uniqueness

2-((2,4-Dimethylbenzyl)thio)-6-methyl-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thioether and hydroxyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N2OS/c1-9-4-5-12(10(2)6-9)8-18-14-15-11(3)7-13(17)16-14/h4-7H,8H2,1-3H3,(H,15,16,17)

InChI Key

NUVHJGXWVWNELR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC(=CC(=O)N2)C)C

Origin of Product

United States

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